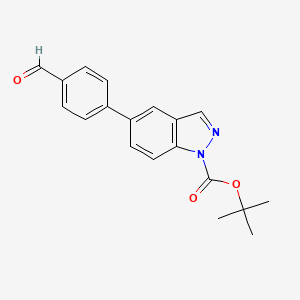
Ethyl 3-(2-ethoxy-4-fluoro-3-methoxyphenyl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-ethoxy-4-fluoro-3-methoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of an ethyl ester group, a fluorine atom, and methoxy and ethoxy substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-ethoxy-4-fluoro-3-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(2-ethoxy-4-fluoro-3-methoxyphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-ethoxy-4-fluoro-3-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(2-ethoxy-4-fluoro-3-methoxyphenyl)-3-oxopropanoic acid.
Reduction: Ethyl 3-(2-ethoxy-4-fluoro-3-methoxyphenyl)-3-hydroxypropanoate.
Substitution: Products depend on the nucleophile used, such as 3-(2-ethoxy-4-amino-3-methoxyphenyl)-3-oxopropanoate.
Scientific Research Applications
Ethyl 3-(2-ethoxy-4-fluoro-3-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-ethoxy-4-fluoro-3-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group on the phenyl ring can influence the compound’s binding affinity and selectivity. The ester group can undergo hydrolysis to release the active carboxylic acid, which may exert its effects through various biochemical pathways.
Comparison with Similar Compounds
Ethyl 3-(2-ethoxy-4-fluoro-3-methoxyphenyl)-3-oxopropanoate can be compared with other similar compounds, such as:
Ethyl 3-(2-ethoxy-4-chloro-3-methoxyphenyl)-3-oxopropanoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 3-(2-ethoxy-4-fluoro-3-hydroxyphenyl)-3-oxopropanoate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl 3-(2-ethoxy-4-fluoro-3-methoxyphenyl)-3-hydroxypropanoate: Similar structure but with a hydroxy group instead of an ester group.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H17FO5 |
|---|---|
Molecular Weight |
284.28 g/mol |
IUPAC Name |
ethyl 3-(2-ethoxy-4-fluoro-3-methoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C14H17FO5/c1-4-19-12(17)8-11(16)9-6-7-10(15)14(18-3)13(9)20-5-2/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
IXYRJIWTQIETFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1OC)F)C(=O)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethyl 5-amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B13876012.png)


![1h-Indazole-1-carboxylic acid,6-amino-3-[2-(dimethylamino)ethoxy]-,1,1-dimethylethyl ester](/img/structure/B13876040.png)

